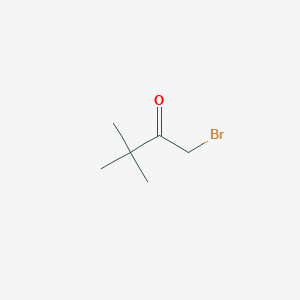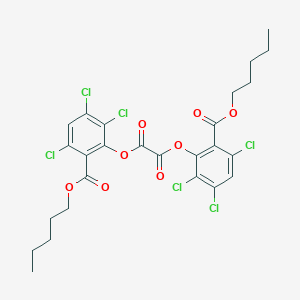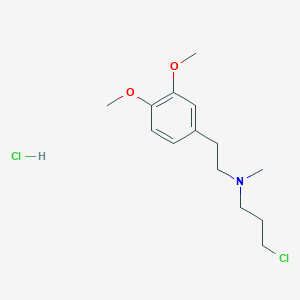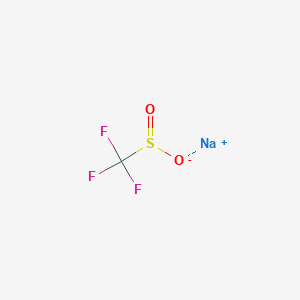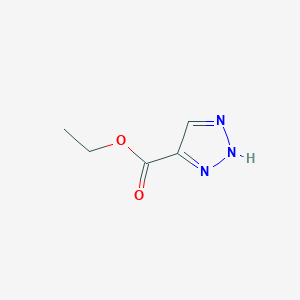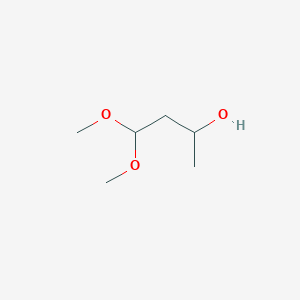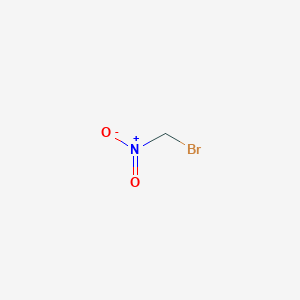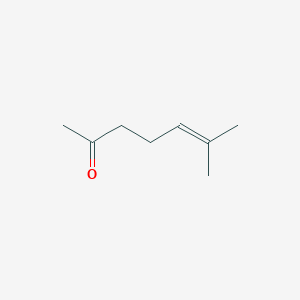
2,4'-Dihydroxydiphenyl sulfone
Overview
Description
2,4’-Dihydroxydiphenyl sulfone: is an organic compound with the molecular formula C12H10O4S . It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide, ethanol, and methanol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Biochemical Pathways
It’s known that stable or radioisotope-labeled compounds allow precise tracking and quantification of individual atoms in metabolic pathways .
Pharmacokinetics
The compound is known to be slightly soluble in dmso, ethanol, and methanol . These solubility properties could potentially impact the compound’s bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4’-Dihydroxydiphenyl sulfone can be synthesized through several methods. One common method involves the sulfonation of phenol using concentrated sulfuric acid. The reaction proceeds as follows:
Sulfonation: Phenol reacts with concentrated sulfuric acid to form phenolsulfonic acid.
Condensation: Phenolsulfonic acid further reacts with phenol to form 2,4’-dihydroxydiphenyl sulfone.
The reaction conditions typically involve heating the mixture to around 100°C and maintaining the temperature for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 2,4’-dihydroxydiphenyl sulfone often involves a semi-continuous process. This process includes the following steps:
Reaction: Phenol is reacted with a sulfonating agent.
Suspension: The resulting crude product is suspended in water heated to at least 40°C.
Filtration: The product is filtered, and the waste streams are recycled into the process.
Chemical Reactions Analysis
Types of Reactions
2,4’-Dihydroxydiphenyl sulfone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfone group can be reduced to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Sulfides
Substitution: Alkylated derivatives
Scientific Research Applications
2,4’-Dihydroxydiphenyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of thermal printing materials and black leuco dyes
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxydiphenyl sulfone:
3,3’-Dihydroxydiphenyl sulfone: Another isomer with hydroxyl groups in different positions.
Bis(4-hydroxyphenyl) sulfone: Commonly used in the development of polymers
Uniqueness
2,4’-Dihydroxydiphenyl sulfone is unique due to its specific hydroxyl group positions, which influence its reactivity and applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROZSPADHSXFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052183 | |
| Record name | 2,4'-Dihydroxydiphenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 2-[(4-hydroxyphenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5397-34-2 | |
| Record name | 2-[(4-Hydroxyphenyl)sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dihydroxydiphenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dihydroxydiphenyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-[(4-hydroxyphenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4'-Dihydroxydiphenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[(4-hydroxyphenyl)sulphonyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DIHYDROXYDIPHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65974MNO5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2,4'-dihydroxydiphenyl sulfone according to the provided research?
A: The provided research focuses on the production of this compound as a by-product during the synthesis of 4,4'-dihydroxydiphenyl sulfone. The papers detail different methods and reaction conditions for optimizing the yield of 4,4'-dihydroxydiphenyl sulfone while also addressing the formation and potential utilization of the 2,4'-isomer [, , ].
Q2: Why is there an interest in converting this compound to 4,4'-dihydroxydiphenyl sulfone?
A: Ogata et al. [] highlight a process where this compound, formed as a by-product, is subjected to isomerization to convert it into the desired 4,4'-dihydroxydiphenyl sulfone. This suggests that the 4,4'-isomer holds greater value or has wider applications compared to the 2,4'-isomer.
Q3: Are there studies on the solubility of this compound?
A: Yes, one of the papers explores the solubility of this compound in various organic solvents at different temperatures []. This type of data is crucial for understanding the compound's behavior in different chemical processes and potentially for developing formulations if it finds use in other applications.
Q4: What synthetic methods are described for producing dihydroxydiphenyl sulfone isomers?
A4: Two main synthetic approaches are discussed in the research:
- Phenol and Sulfuric Acid: One method involves heating phenol with sulfuric acid or sulfonic acid in the presence of 4,4'-dihydroxydiphenyl sulfone to produce a mixture of dihydroxydiphenyl sulfone isomers [].
- Dehydration Reaction: Another method utilizes a dehydration reaction between phenol and a sulfonating agent or phenolsulfonic acid in the presence of a solvent []. This process also leads to a mixture of isomers, and the 2,4'-isomer can be subsequently isomerized into the 4,4'-isomer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
